N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group would likely contribute to the compound’s lipophilicity, which could affect its biological activity and pharmacokinetics .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the fluorophenyl group could increase the compound’s lipophilicity, while the carboxamide group could form hydrogen bonds, affecting the compound’s solubility .Scientific Research Applications
Neuropharmacology and Receptor Ligands
Substituted phenylpiperazines, like our compound, often exhibit neuropharmacological activity. They serve as essential pharmacophores for various receptors, including D2-like dopaminergic and serotoninergic receptors. In vivo molecular imaging studies benefit from no-carrier-added (n.c.a.) ^18F-labeled ligands. Our compound, 1-(4-[^18F]fluorophenyl)piperazine, was synthesized via Pd-catalyzed N-arylation of 4-[^18F]fluoroiodobenzene. This radioligand can selectively target dopamine D4 receptors .
Antimicrobial and Antitubercular Properties
Research on piperazine derivatives has highlighted their potential antimicrobial and antitubercular properties. Investigating the effects of our compound in this context could contribute to understanding its therapeutic potential .
Crystallography and Molecular Structure
The crystal and molecular structure of our compound has been determined by single-crystal X-ray diffraction. Computational methods, such as density functional theory (DFT), have also been employed to study its ground-state geometry. Comparing theoretical calculations with experimental data enhances our understanding of its structure and properties .
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
Based on the structure of the compound, which includes a piperazine ring, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces.
Biochemical Pathways
It is known that indole derivatives, which share structural similarities with this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Compounds with similar structures have been shown to exhibit a variety of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN5O3/c1-2-3-4-14-33-26(35)23-11-6-20(19-24(23)30-27(33)36)25(34)29-12-5-13-31-15-17-32(18-16-31)22-9-7-21(28)8-10-22/h6-11,19H,2-5,12-18H2,1H3,(H,29,34)(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJIYVHQAFQICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
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